molecular formula C20H17F3N2O5 B11043374 5-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

5-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B11043374
M. Wt: 422.4 g/mol
InChI Key: FEMNTNQZSVLLAR-UHFFFAOYSA-N
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Description

5-[3-(TRIFLUOROMETHYL)PHENYL]-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of trifluoromethyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(TRIFLUOROMETHYL)PHENYL]-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3,4,5-trimethoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized using an appropriate reagent, such as phosphorus oxychloride, to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-[3-(TRIFLUOROMETHYL)PHENYL]-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-[3-(TRIFLUOROMETHYL)PHENYL]-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(TRIFLUOROMETHYL)PHENYL]-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the oxazole ring interacts with the active sites of target proteins. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)imidazo[4,3-f][1,2,4]triazin-2-amine
  • 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid
  • 4-(Trifluoromethyl)phenol

Uniqueness

5-[3-(TRIFLUOROMETHYL)PHENYL]-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of trifluoromethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17F3N2O5

Molecular Weight

422.4 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C20H17F3N2O5/c1-27-14-8-13(9-15(28-2)18(14)29-3)25-19(26)16-17(30-10-24-16)11-5-4-6-12(7-11)20(21,22)23/h4-10H,1-3H3,(H,25,26)

InChI Key

FEMNTNQZSVLLAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(OC=N2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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